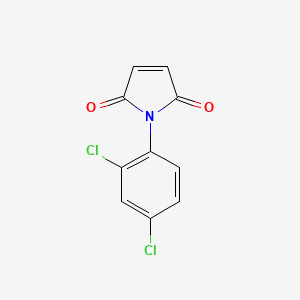

1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 2,4-dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with pyrrole-2,5-dione in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and higher yields. The use of continuous flow microreactors has been shown to enhance mass transfer and heat transfer, leading to more efficient and safer production processes .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Biology

- Antimicrobial Activity : Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results .

- Anticancer Properties : Several studies have evaluated the anticancer potential of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione derivatives. For example, derivatives have been screened against human liver cancer (HepG-2) and breast cancer (MCF-7) cells, showing higher efficacy than conventional chemotherapeutics like doxorubicin .

Medicine

- COX-2 Inhibition : The compound has been investigated for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer. Molecular docking studies revealed strong binding interactions with COX-2, indicating its potential as an anti-inflammatory agent .

Industry

- Advanced Materials : Due to its unique chemical properties, this compound is utilized in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance material properties like thermal stability and mechanical strength.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dichlorophenylhydrazine

- 2,4-Dichlorophenylacetic acid

- 2,4-Dichlorophenylisocyanate

Uniqueness

1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .

Biologische Aktivität

1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of dichloromaleic anhydride with an appropriate amine. Various methods have been employed to enhance yield and efficiency, including microwave-assisted synthesis which has shown significant advantages over traditional heating methods .

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Properties : Studies indicate that derivatives of pyrrole-2,5-dione exhibit potent anticancer effects by inhibiting the growth of various cancer cell lines. For instance, a derivative demonstrated GI50 values in the nanomolar range against colon cancer cell lines such as HCT-116 and SW-620 .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains.

- Endothelial Cell Promotion : Research has highlighted its role in promoting endothelial cell differentiation from mesenchymal stem cells (MSCs), indicating potential applications in vascular disease therapies .

Anticancer Activity

A significant study focused on the interaction of this compound derivatives with growth factor receptors like EGFR and VEGFR2. These interactions were assessed through molecular docking and dynamics simulations, revealing that certain derivatives could form stable complexes with these receptors, suggesting their potential as targeted anticancer agents .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | GI50 (M) | Mechanism of Action |

|---|---|---|---|

| 2a | HCT-116 | 1.0 × 10^-8 | EGFR Inhibition |

| 2b | SW-620 | 1.6 × 10^-8 | VEGFR2 Inhibition |

| 2c | Colo-205 | 1.5 × 10^-8 | Lipid Membrane Interaction |

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various pathogens. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Vascular Therapy Applications

In vascular medicine, derivatives of this compound were shown to enhance endothelialization in models of vascular injury. This suggests a therapeutic role in conditions like atherosclerosis and restenosis by facilitating rapid healing and reducing neointimal hyperplasia .

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

- Colon Cancer Model : In vivo studies using rat models for chemically induced colon cancer showed significant tumor growth inhibition when treated with specific pyrrole derivatives .

- Endothelial Cell Differentiation : A study demonstrated that treatment with certain pyrrole derivatives led to enhanced differentiation of MSCs into endothelial cells, which is critical for effective vascular repair .

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUKGARCPDEBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949285 | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26396-57-6 | |

| Record name | NSC52624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.